4-chloro-N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)benzamide
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Overview
Description
4-chloro-N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)benzamide is a complex organic compound with a unique structure that includes multiple fused rings and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)benzamide typically involves multi-step organic synthesis The process starts with the preparation of the core structure, which involves cyclization reactions to form the fused ring system
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
4-chloro-N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Osaterone acetate: A compound with a similar fused ring structure and chloro group.
Triterpenoids: Compounds with a similar multi-ring structure but different functional groups.
Uniqueness
4-chloro-N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)benzamide is unique due to its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H27ClN2O |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-(1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-8,10,12(19)-trien-10-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C25H27ClN2O/c26-18-9-7-15(8-10-18)25(29)27-19-11-22-20-5-1-3-16(20)13-28-14-17-4-2-6-21(17)23(12-19)24(22)28/h7-12,16-17,20-21H,1-6,13-14H2,(H,27,29) |
InChI Key |
XEGWPHFMPASJSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN3CC4CCCC4C5=C3C(=CC(=C5)NC(=O)C6=CC=C(C=C6)Cl)C2C1 |
Origin of Product |
United States |
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